molecular formula C13H12BrN3S B2601637 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 930080-28-7

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2601637
CAS No.: 930080-28-7
M. Wt: 322.22
InChI Key: AXHXAUFLWMBAIP-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound characterized by the presence of a bromophenyl group, an imidazole ring, and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromophenyl imidazole. This can be achieved through the cyclization of 4-bromoaniline with glyoxal in the presence of an acid catalyst. The resulting 4-bromophenyl imidazole is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen position of the imidazole ring.

The next step involves the introduction of the thioacetonitrile group. This can be accomplished by reacting the ethylated imidazole derivative with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloroacetonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetonitrile moiety. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the thio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group can enhance binding affinity to certain biological targets

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the bromophenyl group can participate in hydrophobic interactions or halogen bonding. The thioacetonitrile moiety can act as a nucleophile or electrophile in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile

Uniqueness

Compared to its analogs, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHXAUFLWMBAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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